molecular formula C8H12O2 B12307941 2-(2-Cyclopropylcyclopropyl)acetic acid

2-(2-Cyclopropylcyclopropyl)acetic acid

Cat. No.: B12307941
M. Wt: 140.18 g/mol
InChI Key: ODRQUBXBOGGQBQ-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylcyclopropyl)acetic acid is an organic compound characterized by the presence of two cyclopropyl groups attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylcyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of cyclopropylcarbinol with a strong acid to form the cyclopropylcarbinyl cation, which then undergoes further reactions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylcyclopropyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or dicarboxylic acids.

    Reduction: Formation of cyclopropyl alcohols.

    Substitution: Formation of cyclopropyl derivatives with various functional groups.

Scientific Research Applications

2-(2-Cyclopropylcyclopropyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetic acid: A simpler analog with one cyclopropyl group.

    Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine moiety.

    Cyclopropylmethanol: Features a cyclopropyl group attached to a methanol moiety.

Uniqueness

2-(2-Cyclopropylcyclopropyl)acetic acid is unique due to the presence of two cyclopropyl groups, which confer distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(2-cyclopropylcyclopropyl)acetic acid

InChI

InChI=1S/C8H12O2/c9-8(10)4-6-3-7(6)5-1-2-5/h5-7H,1-4H2,(H,9,10)

InChI Key

ODRQUBXBOGGQBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC2CC(=O)O

Origin of Product

United States

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